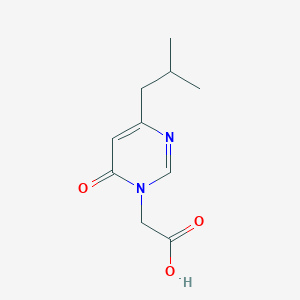
2-(4-isobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-isobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-isobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid, with the CAS number 2098048-95-2, is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, mechanisms of action, and structure-activity relationships.
- Molecular Formula : C10H14N2O3
- Molecular Weight : 210.23 g/mol
- CAS Number : 2098048-95-2
Antidiabetic Activity
Research has indicated that compounds similar to this compound may exhibit significant antidiabetic properties. A study focusing on α-glucosidase inhibitors demonstrated that certain pyrimidine derivatives can effectively lower blood glucose levels by inhibiting carbohydrate-digesting enzymes. For instance, a related compound showed an IC50 value of 2.11 µM against α-glucosidase, indicating strong inhibitory potential compared to standard drugs like Acarbose (IC50 = 327.0 µM) .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, particularly in the context of Alzheimer's disease. Compounds with similar pyrimidine structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Inhibition of AChE can enhance acetylcholine levels, potentially improving cognitive function. For example, related compounds have shown IC50 values as low as 2.7 µM in AChE inhibition assays .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrimidine ring. Modifications at different positions have been shown to enhance or diminish activity against specific biological targets. For instance, the introduction of alkyl groups at the 4-position of the pyrimidine ring has been associated with increased potency in enzyme inhibition assays .
Case Study 1: Antidiabetic Potential
In a controlled study evaluating various pyrimidine derivatives for their antidiabetic effects, it was found that those with bulky substituents at the 4-position exhibited improved selectivity and potency against α-glucosidase. The study highlighted that modifications similar to those present in this compound could lead to promising therapeutic candidates for managing type 2 diabetes .
Case Study 2: Neuroprotection
Another investigation into compounds with similar structures revealed significant AChE inhibitory activity, suggesting potential applications in treating Alzheimer's disease. The study utilized molecular docking techniques to elucidate binding interactions between these compounds and AChE, confirming that structural modifications could enhance binding affinity and selectivity .
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-[4-(2-methylpropyl)-6-oxopyrimidin-1-yl]acetic acid |
InChI |
InChI=1S/C10H14N2O3/c1-7(2)3-8-4-9(13)12(6-11-8)5-10(14)15/h4,6-7H,3,5H2,1-2H3,(H,14,15) |
InChI Key |
AKHZFPGNEIMZAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=O)N(C=N1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















